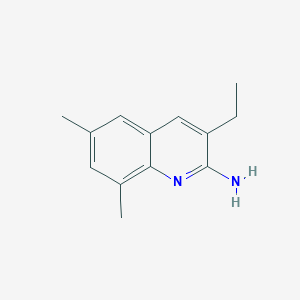![molecular formula C7H14O3 B14140182 2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol CAS No. 89038-66-4](/img/structure/B14140182.png)
2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol is an organic compound that features both an epoxide and a hydroxyl group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol typically involves the reaction of an epoxide with an alcohol. One common method is the reaction of 2-methyl-3-hydroxypropan-1-ol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes ring closure to form the desired epoxide .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The epoxide ring can be reduced to form a diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can open the epoxide ring under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted alcohols or ethers.
Aplicaciones Científicas De Investigación
2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of epoxy resins and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism by which 2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol exerts its effects is primarily through its reactive epoxide group. The epoxide ring can interact with nucleophiles, leading to ring-opening reactions that form covalent bonds with various molecular targets. This reactivity is exploited in both synthetic chemistry and biological systems to modify molecules and study reaction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-[(oxiran-2-yl)methoxy]propanoate
- Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-
- 3-[(4-((4-Fluoro-4-methyl-[1,1-biphenyl]-2-yl)methoxy)phenyl)-propanoic acid
Uniqueness
2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol is unique due to its combination of an epoxide and a hydroxyl group within the same molecule. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds that may only contain one reactive group .
Propiedades
Número CAS |
89038-66-4 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
2-methyl-3-(oxiran-2-ylmethoxy)propan-1-ol |
InChI |
InChI=1S/C7H14O3/c1-6(2-8)3-9-4-7-5-10-7/h6-8H,2-5H2,1H3 |
Clave InChI |
UEOODQANEOVMSN-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)COCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


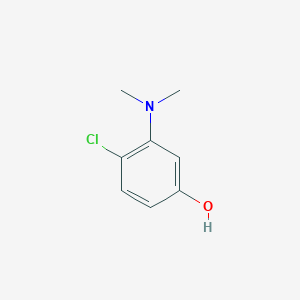
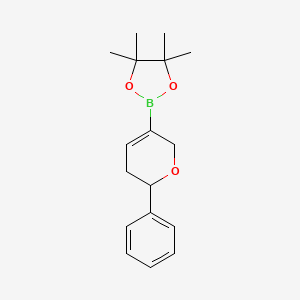

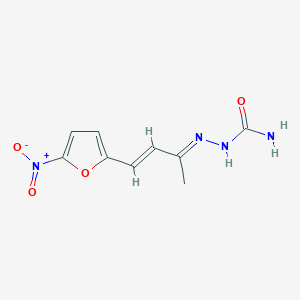
![3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B14140135.png)
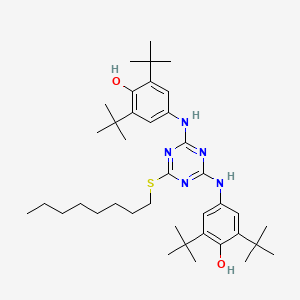

![7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)

![2-Propyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14140171.png)

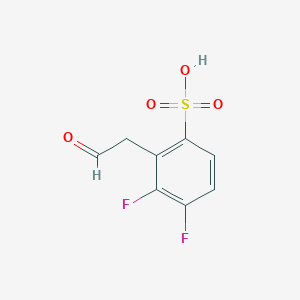
![8-[4-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]phenyl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140190.png)
